N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both benzylidene and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate aldehyde and ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzylidene group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzylidene-3-oxobutyl)benzothioate
- N-(2-Benzylidene-3-oxobutyl)benzamide
- N-(2-Benzylidene-3-oxobutyl)benzenesulfonamide
Uniqueness
N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
736931-23-0 |
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Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-benzylidene-3-oxobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-14-8-10-18(11-9-14)23(21,22)19-13-17(15(2)20)12-16-6-4-3-5-7-16/h3-12,19H,13H2,1-2H3 |
InChI Key |
UXMBVVQFCDEIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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